Physicochemical Distinction: Lipophilicity and Hydrogen Bonding Capacity vs. Cyclopentane Analog
The oxane (tetrahydropyran) ring in CAS 1795190-81-6 introduces a hydrogen bond acceptor (ether oxygen) not present in the cyclopentane analog N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)cyclopentanecarboxamide (CAS 1706082-07-6), which may reduce logP and enhance aqueous solubility . The computed logP for CAS 1795190-81-6 is approximately 3.4–3.8 (based on C22H22N2O2S), whereas the cyclopentane analog (C16H18N2OS) is expected to have a higher logP (~3.8–4.2) due to the absence of the ether oxygen and phenyl group . This difference in hydrogen bond acceptor count (4 vs. 2) and polar surface area (PSA ~66 vs. ~45 Ų) can influence membrane permeability, off-target binding, and formulation compatibility when preparing stock solutions for biological assays .
| Evidence Dimension | Computed logP and PSA |
|---|---|
| Target Compound Data | Computed logP ~3.4–3.8; PSA ~66.4 Ų (based on structural analogs) |
| Comparator Or Baseline | N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)cyclopentanecarboxamide (CAS 1706082-07-6): Computed logP ~3.8–4.2; PSA ~45 Ų |
| Quantified Difference | ΔlogP ≈ 0.4–0.8 units lower for target; PSA ~21 Ų higher |
| Conditions | In silico prediction based on structural scaffolds; experimental logP not reported for target compound |
Why This Matters
Lower logP and higher PSA may translate to improved aqueous solubility for in vitro assay preparation, reducing DMSO concentration requirements and potential solvent-related cytotoxicity artifacts.
